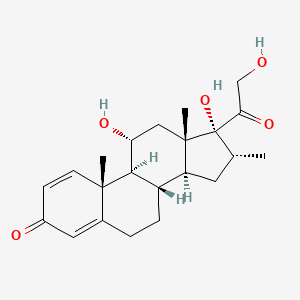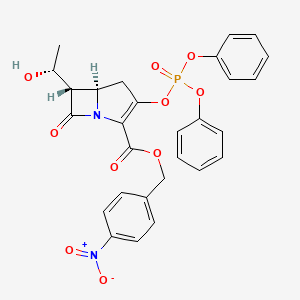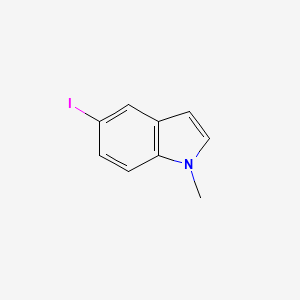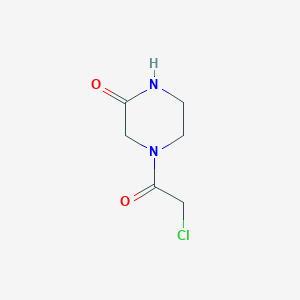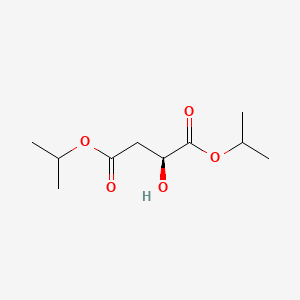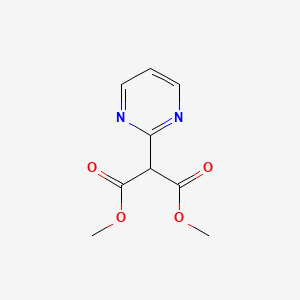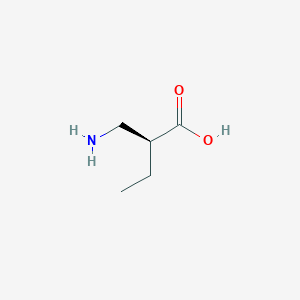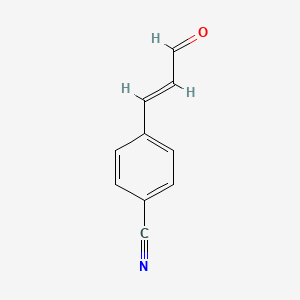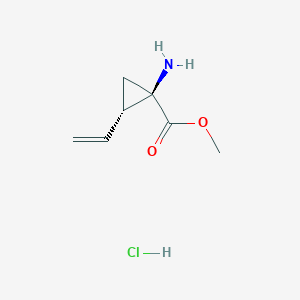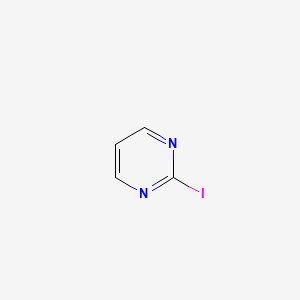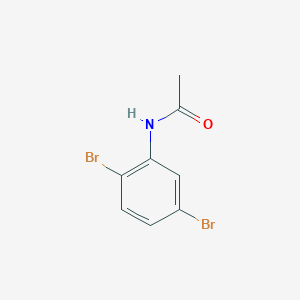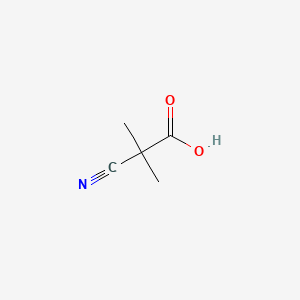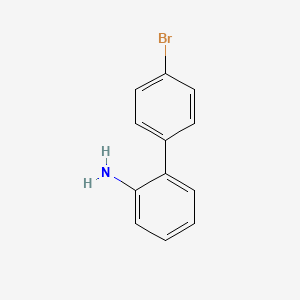
3,5,6,8-Tetrabromo-1,10-phenanthroline
Overview
Description
3,5,6,8-Tetrabromo-1,10-phenanthroline is a halogenated heterocyclic compound with the molecular formula C₁₂H₄Br₄N₂ and a molecular weight of 495.79 g/mol . This compound is known for its unique structure, which includes four bromine atoms attached to a phenanthroline core. It is primarily used as a ligand in coordination chemistry and has applications in various fields, including catalysis and materials science .
Mechanism of Action
Target of Action
Similar compounds such as 3,4,7,8-tetramethyl-1,10-phenanthroline have been reported to act as ligands and form complexes with metal ions such as cu (ii) and zn (ii) . These complexes can interact with various biological targets, influencing cellular processes.
Mode of Action
It’s likely that the compound interacts with its targets through the formation of complexes, similar to other phenanthroline derivatives . The bromine substituents on the phenanthroline ring may enhance the compound’s reactivity, allowing it to form stable complexes with its targets.
Biochemical Pathways
Phenanthroline derivatives are known to interact with metal ions, potentially influencing metal-dependent enzymatic reactions and signaling pathways .
Result of Action
The compound’s potential to form complexes with metal ions could influence various cellular processes, potentially leading to changes in cell signaling, enzyme activity, or gene expression .
Action Environment
The action, efficacy, and stability of 3,5,6,8-Tetrabromo-1,10-phenanthroline can be influenced by various environmental factors. These may include the presence of metal ions, pH, temperature, and the presence of other interacting molecules. The compound’s bromine substituents may enhance its stability, while its interactions with metal ions could be influenced by the ion concentration and the presence of competing ligands .
Biochemical Analysis
Biochemical Properties
3,5,6,8-Tetrabromo-1,10-phenanthroline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a ligand, forming complexes with metal ions such as nickel and copper. These metal complexes can influence the activity of enzymes by either inhibiting or activating them. For instance, this compound has been shown to inhibit certain metalloenzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within cells. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to metal ions, forming stable complexes that can interact with enzymes and other proteins. These interactions can lead to the inhibition of enzyme activity by blocking the active sites or altering the enzyme’s conformation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For instance, this compound has been shown to affect the tricarboxylic acid cycle and glycolysis pathways, resulting in altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can influence its activity and function, as its interactions with different cellular components may vary depending on its localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,8-tetrabromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method uses sulfur dichloride (SCl₂) as a catalyst in the presence of pyridine . The reaction proceeds through the bromination of the phenanthroline core, resulting in the formation of the tetrabromo derivative. The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5,6,8-Tetrabromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkyl halides, and organometallic compounds.
Redox Reactions: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophenanthroline derivatives, while oxidation reactions can produce phenanthroline diones .
Scientific Research Applications
3,5,6,8-Tetrabromo-1,10-phenanthroline has a wide range of scientific research applications, including:
Coordination Chemistry: It is used as a ligand to form coordination complexes with various metal ions.
Luminescent Materials: When reacted with certain reagents, this compound exhibits luminescent properties, making it useful in the development of light-emitting materials.
Biological Applications: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without bromine substitution.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups at positions 4 and 7, known for its electron-donating properties.
5-Chloro-1,10-phenanthroline: A chlorinated derivative with similar applications in coordination chemistry.
Uniqueness
3,5,6,8-Tetrabromo-1,10-phenanthroline is unique due to the presence of four bromine atoms, which significantly enhance its reactivity and binding properties compared to its non-brominated counterparts. This makes it particularly useful in applications requiring strong and selective coordination with metal ions .
Properties
IUPAC Name |
3,5,6,8-tetrabromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJVWLAFSQLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466007 | |
| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66127-00-2 | |
| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6,8-Tetrabromo-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the novel synthesis method for brominated 1,10-phenanthrolines described in the research?
A1: The research presents a simpler and more efficient method [] for synthesizing 3,5,6,8-Tetrabromo-1,10-phenanthroline and other brominated derivatives. Traditionally, these compounds were synthesized using the Skraup synthesis, which involves multiple complex steps. This novel method utilizes sulfur dichloride (SCl2) as a catalyst alongside pyridine, offering a more straightforward approach. This is particularly relevant for researchers exploring the applications of brominated 1,10-phenanthrolines in various fields.
Q2: What role does this compound play in the nickel-catalyzed amination reaction?
A2: The research identifies this compound as a ligand in a nickel-catalyzed amination reaction []. While the exact mechanism of action is not fully elucidated in the paper, the presence of this specific ligand, alongside a nickel catalyst and a silane promoter, allows for the efficient coupling of aryl and heteroaryl chlorides with various amines. This suggests that this compound plays a crucial role in facilitating the desired catalytic activity. Further research could investigate the specific interactions between the ligand, nickel catalyst, and reactants to gain a deeper understanding of the reaction mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


